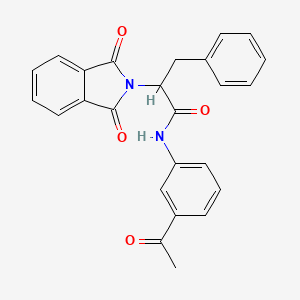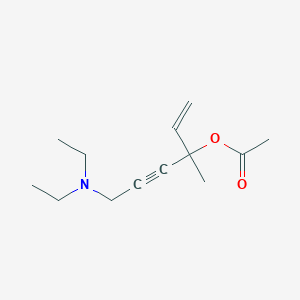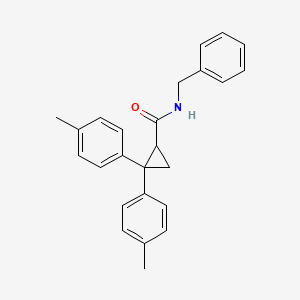![molecular formula C13H14N2O3 B5168248 methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)
methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with certain receptors in the body, which can lead to various biochemical and physiological effects.
作用机制
The mechanism of action of methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate involves its interaction with the CB2 and TRPV1 receptors. This interaction leads to the activation of these receptors, which can modulate various physiological processes. For example, activation of the CB2 receptor can lead to a decrease in inflammation and pain perception, while activation of the TRPV1 receptor can lead to the release of neurotransmitters that are involved in pain perception.
Biochemical and Physiological Effects:
Methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate has been shown to have various biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of conditions such as arthritis and neuropathic pain. Additionally, this compound has been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of using methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate in lab experiments is its ability to interact with specific receptors in the body, which can lead to various biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is the lack of information on its long-term effects and potential side effects.
未来方向
There are several future directions for the research on methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate. One potential direction is to investigate the potential of this compound in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another potential direction is to investigate the potential of this compound in the treatment of neuropathic pain. Additionally, further research is needed to understand the long-term effects and potential side effects of this compound.
In conclusion, methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to interact with certain receptors in the body, which can lead to various biochemical and physiological effects. While there is still much to learn about this compound, its potential for use in the treatment of various conditions makes it an exciting area of research.
合成方法
The synthesis of methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of a catalytic amount of acetic acid. The resulting product is then treated with methyl iodide to obtain the final compound. This synthesis method has been reported in various research articles and is considered to be a reliable method for the preparation of this compound.
科学研究应用
Methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate has been extensively studied for its potential applications in the field of medicine. This compound has been shown to interact with certain receptors in the body, such as the cannabinoid receptor 2 (CB2) and the transient receptor potential vanilloid 1 (TRPV1) receptor. These receptors are known to play a crucial role in various physiological processes such as pain perception, inflammation, and immune response.
属性
IUPAC Name |
methyl 2-[2-(2-methylphenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-5-3-4-6-11(9)15-12(16)7-10(14-15)8-13(17)18-2/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMYBVGRIHFAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(N2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)

![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)


![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)


